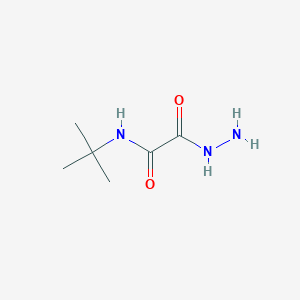
N-tert-butyl-2-hydrazinyl-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-hydrazinyl-2-oxoacetamide: is an organic compound with the molecular formula C6H13N3O2 It is a derivative of acetamide, featuring a hydrazinyl group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-hydrazinyl-2-oxoacetamide typically involves the reaction of tert-butylamine with ethyl oxalyl chloride to form tert-butyl oxalyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalysts: No specific catalysts are required, but the reaction is often carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2-hydrazinyl-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products:
Oxidation: Formation of oxoacetamide derivatives
Reduction: Formation of hydrazine derivatives
Substitution: Formation of substituted acetamides
Scientific Research Applications
N-tert-butyl-2-hydrazinyl-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-hydrazinyl-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-tert-butyl-2-(2-bromobenzoyl)hydrazino-2-oxoacetamide
- N-tert-butyl-2-(2-chlorobenzylidene)hydrazino-2-oxoacetamide
- N-tert-butyl-2-(3-fluorobenzoyl)hydrazino-2-oxoacetamide
Comparison: N-tert-butyl-2-hydrazinyl-2-oxoacetamide is unique due to its specific hydrazinyl and tert-butyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities, reaction rates, and biological effects, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C6H13N3O2 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
N-tert-butyl-2-hydrazinyl-2-oxoacetamide |
InChI |
InChI=1S/C6H13N3O2/c1-6(2,3)8-4(10)5(11)9-7/h7H2,1-3H3,(H,8,10)(H,9,11) |
InChI Key |
XDXIXAZQRRFLLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-tert-butyl (3aR,7aR)-7a-(trifluoromethyl)octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B14884831.png)
![2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14884835.png)
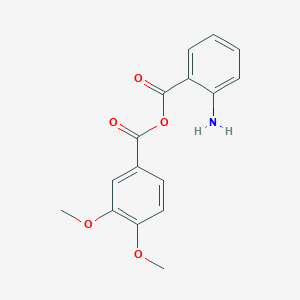
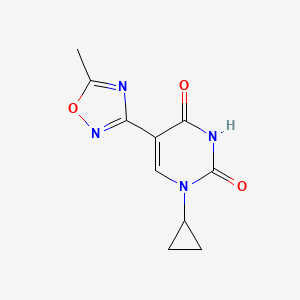
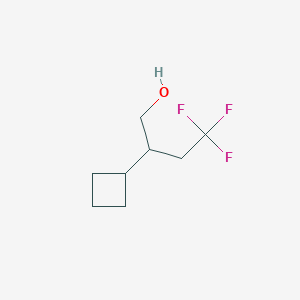
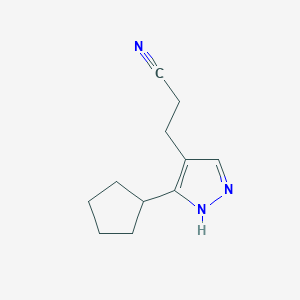
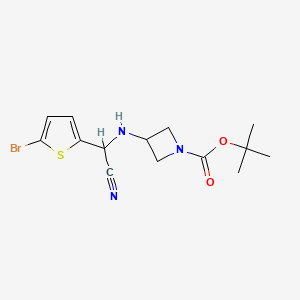
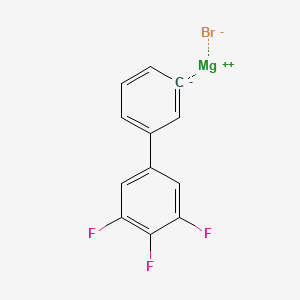
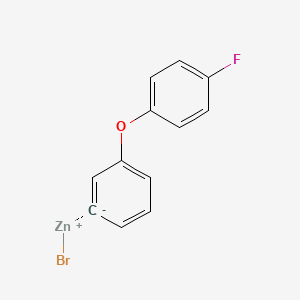
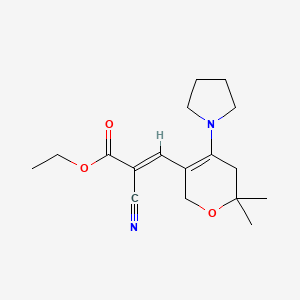
![9-(3,4-Dimethylphenyl)-3-((3-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14884921.png)
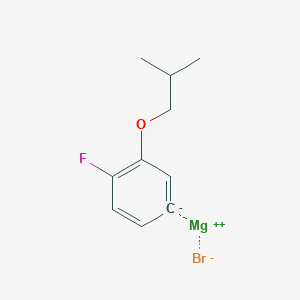
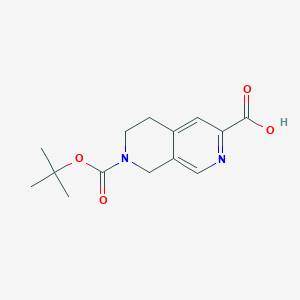
![7-Ethyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B14884934.png)
